

BMS-690154 brain penetration other inhibitors

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Compound Focus: BMS-690154

Cat. No.: S1802554

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Brain Penetration of BMS-690514

The preclinical data for **BMS-690514** is summarized in the table below.

Inhibitor	Targets	Experimental Model	Brain-to-Plasma Ratio (Kp)	Key Findings on Brain Penetration
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| **BMS-690514** | EGFR, HER2, VEGFR2 [1] [2] | Preclinical species (Mice) [1] | ~1 [1] | • Crosses the blood-brain barrier (BBB). • Has intermediate permeability in Caco-2 cells. • Shows a moderate potential to be a P-gp substrate [1]. |

Comparison with Other Inhibitors

The search results provide brain penetration data for two other inhibitors, though the specific experimental models and reported metrics differ from those used for BMS-690514. This makes a direct quantitative comparison difficult.

Inhibitor	Primary Target	Experimental Model / Metric	Key Findings on Brain Penetration
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| **Vodobotinib** [3] | c-Abl | Human healthy volunteers / CSF concentration [3] | • Orally bioavailable and designed as a **brain-penetrating** inhibitor. • In a clinical study, steady-state levels in the Cerebrospinal Fluid

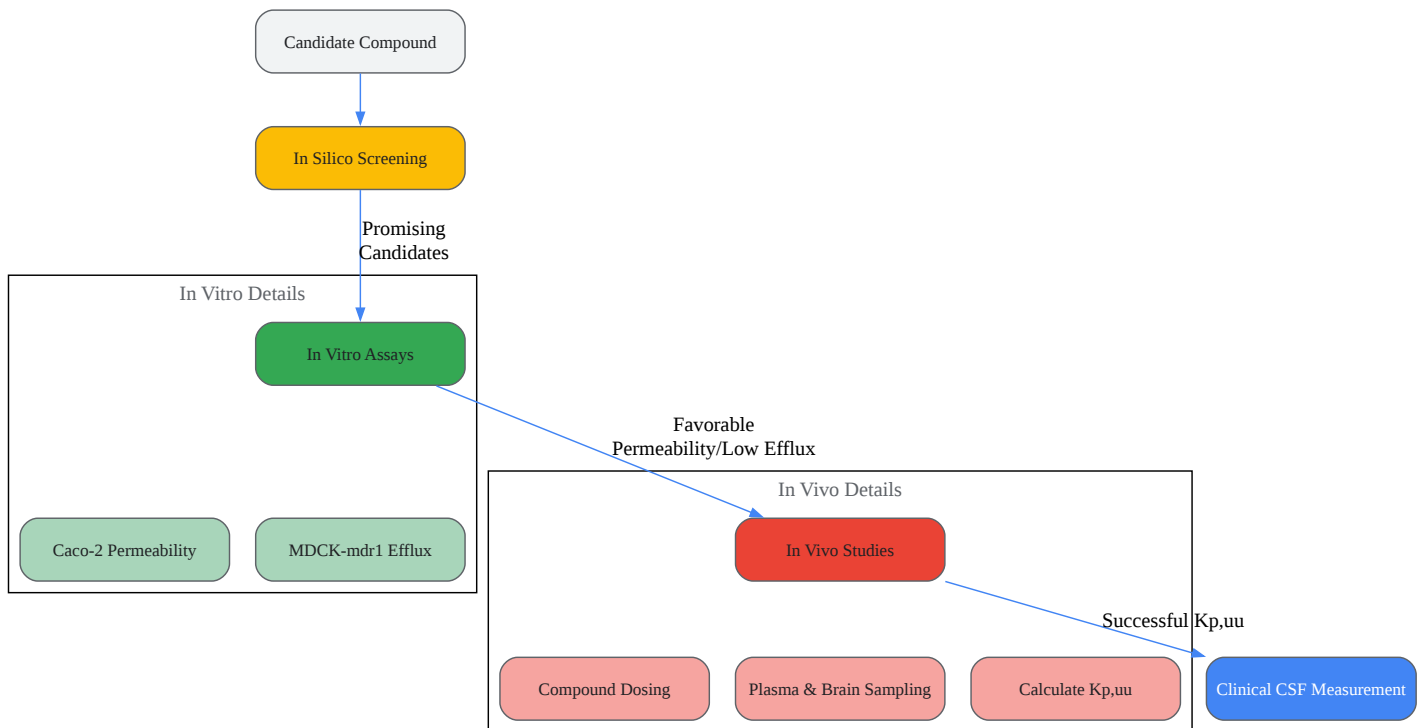
(CSF) over 24 hours exceeded its IC50 for c-Abl inhibition [3]. | | **NXD30001** [4] | Hsp90 | Preclinical models / Brain accumulation [4] | • Described as a **brain-penetrating** inhibitor with a favorable brain pharmacokinetic profile. • It crosses the BBB and accumulates in the brain, making it a candidate for treating central nervous system tumors [4]. |

Experimental Protocols for Assessment

The methodology for assessing brain penetration involves a combination of in vitro, in vivo, and in silico approaches. Here is a summary of the key experiments cited:

- **In Vitro Permeability and Efflux Assay:** The permeability of BMS-690514 was tested using **Caco-2 cells**. Its potential to be a substrate for the efflux transporter P-glycoprotein (P-gp) was assessed using the **MDCK-mdr1 cell line** (Madin Darby canine kidney cells transfected with the human MDR1 gene) [1] [5].
- **In Vivo Brain Exposure Measurement:** In preclinical species, brain penetration is typically evaluated by administering the compound and measuring its concentration in the brain and plasma at steady state. The critical parameter is the **unbound brain-to-unbound plasma concentration ratio (Kp,uu)**, which is considered therapeutically relevant. A Kp,uu value close to 1 indicates minimal net efflux, while values below 1 suggest active efflux from the brain [5].
- **Clinical CSF Measurement:** For compounds in human trials, brain penetration can be estimated by measuring drug concentrations in the **cerebrospinal fluid (CSF)**, as was done with Vandetanib [3].

To help visualize the general workflow for evaluating a compound's brain penetration, see the following diagram:



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Interpretation and Guidance for Researchers

- **BMS-690514 shows moderate brain penetration** with a K_p of ~ 1 , but its potential as a P-gp substrate could limit its central nervous system (CNS) efficacy [1]. In contrast, **Vodobatinib and**

NXD30001 are explicitly described as "brain-penetrating" in their respective development contexts [3] [4].

- When comparing data, **pay close attention to the experimental metrics**. The **K_{p,uu}** is a more reliable indicator of target site availability than the total brain-to-plasma ratio (K_p) or CSF concentrations [5].
- For a robust comparison, you would need to consult specialized databases or individual research papers for K_{p,uu} values of other common kinase inhibitors (e.g., osimertinib, lapatinib, nilotinib) to build a complete profile.

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